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Compound Name: 2,6-Dihydroxy-3-cyanopyridine

Cat. No.: B1208358

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxy-3-cyanopyridine, a multifaceted heterocyclic compound, has emerged as a
significant building block in the realms of medicinal chemistry and materials science. Its unique
structural features, including the presence of hydroxyl, cyano, and pyridine moieties, impart a
rich chemical reactivity, making it a valuable precursor for the synthesis of a diverse array of
complex molecules. This technical guide provides a comprehensive overview of the synthesis,
physicochemical properties, reactivity, and applications of 2,6-dihydroxy-3-cyanopyridine,
with a particular focus on its burgeoning role in drug discovery and development.

Physicochemical Properties

2,6-Dihydroxy-3-cyanopyridine, with the chemical formula CeHaN202, is a light yellow to
yellow solid.[1] Its fundamental properties are summarized in the table below. The molecule's
structure, featuring both hydrogen bond donors (hydroxyl groups) and acceptors (hydroxyl
oxygens and nitrile nitrogen), suggests its potential for forming intricate intermolecular
interactions, a key aspect of its biological activity.
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Property Value Reference
Molecular Weight 136.11 g/mol [2]
CAS Number 35441-10-2 [2]

2-hydroxy-6-o0xo-1H-pyridine-
IUPAC Name - [2]
3-carbonitrile

3-Cyano-2,6-
Synonyms _ » (2]
dihydroxypyridine, 2,6-CNDP
Predicted pKa 3.51+0.58 [1]
Storage Temperature 2-8°C [1]

Tautomerism: A Key to Understanding Reactivity

A critical aspect of the chemistry of 2,6-dihydroxy-3-cyanopyridine is its existence in various
tautomeric forms. The equilibrium between the keto and enol forms significantly influences its
chemical reactivity and biological interactions. The IUPAC name, 2-hydroxy-6-oxo-1H-pyridine-
3-carbonitrile, itself suggests the presence of a keto-enol tautomerism.[2] This phenomenon is
common in hydroxypyridines, where the proton can migrate between the oxygen and nitrogen
atoms of the ring. The stability of these tautomers can be influenced by factors such as the
solvent, pH, and the presence of other functional groups.[3] Understanding the predominant
tautomeric form under specific conditions is crucial for predicting reaction outcomes and
designing molecules with desired biological activities.

Synthesis of 2,6-Dihydroxy-3-cyanopyridine

A common synthetic route to 2,6-dihydroxy-3-cyanopyridine involves the condensation of
1,3-dibenzyluracil with cyanoacetamide in the presence of a base like sodium methoxide. The
resulting intermediate is then treated with acid to yield the final product.

Experimental Protocol: Synthesis of 2,6-dihydroxy-3-
cyanopyridine

Materials:
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e 1,3-dibenzyluracil

e Cyanoacetamide

e Sodium methoxide

o Methanol

e Concentrated hydrochloric acid

o Water

Procedure:

 In a suitable reaction flask, add 1,3-dibenzyluracil, cyanoacetamide (1.2 equivalents), and
sodium methoxide to methanol.

e Heat the reaction mixture to 45-50 °C and maintain this temperature for 6 hours, monitoring
the reaction progress by Thin Layer Chromatography (TLC).

o After completion of the reaction, cool the mixture to 20-30 °C and filter to collect the
precipitate. Wash the filter cake with methanol.

o Transfer the filter cake to a new flask and add water. Heat the mixture to 70-75 °C to dissolve
the solid.

e Slowly cool the solution to 0-5 °C and maintain this temperature for 2 hours to allow for
crystallization.

o Filter the mixture and wash the filter cake with ice water to obtain the monosodium salt
dihydrate of 2,6-dihydroxynicotinonitrile.

» Slowly add the filter cake to an aqueous solution of hydrochloric acid at 20-30 °C.

e Stir the mixture at 20-30 °C for 1 hour, then cool to 0-5 °C and hold for 2 hours to complete
crystallization.
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« Filter the suspension, wash the solid with ice water, and dry to obtain 2,6-dihydroxy-3-
cyanopyridine. A typical yield for this process is around 86.5%.[4]

Reactivity and Applications in Organic Synthesis

The rich functionality of 2,6-dihydroxy-3-cyanopyridine makes it a versatile building block for
the synthesis of a wide range of heterocyclic compounds. The hydroxyl groups can be alkylated
or acylated, the cyano group can be hydrolyzed or reduced, and the pyridine ring can undergo
various transformations. These reactions have been utilized to construct more complex
scaffolds, such as pyridopyrimidines and thienopyridines, which are of significant interest in
medicinal chemistry.

Experimental Protocol: Synthesis of 6-amino-4-(aryl)-2-
oxo0-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitriles (A
Derivative)

Materials:

An appropriate N-aryl-2-cyanoacetamide

Aromatic aldehydes

Malononitrile

Ethanol

Piperidine

Procedure:

e In 20 mL of ethanol, mix equimolar amounts of the N-aryl-2-cyanoacetamide, the desired
aromatic aldehyde, and malononitrile.

e Add a few drops of piperidine to the mixture to catalyze the reaction.

¢ Reflux the reaction mixture for six hours.
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e Upon completion of the reaction, allow the mixture to cool to room temperature.

o Collect the resulting solid precipitate by filtration and wash with cold ethanol.

Applications in Drug Discovery

The cyanopyridine scaffold is a "privileged structure™ in drug discovery, appearing in numerous
biologically active compounds. Derivatives of 2,6-dihydroxy-3-cyanopyridine have shown
promise in a variety of therapeutic areas, particularly in oncology.

Inhibition of Survivin

Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in
many cancers and is associated with resistance to chemotherapy.[5] The 3-cyanopyridine
scaffold has been identified as a key pharmacophore for the inhibition of survivin.[6] Several
studies have reported the synthesis of 3-cyanopyridine derivatives that exhibit potent cytotoxic
activity against various cancer cell lines by modulating survivin expression.[4][5] These
compounds often induce apoptosis and cell cycle arrest in cancer cells.[5]

Click to download full resolution via product page

Inhibition of PIM-1 Kinase

PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and
proliferation. It is frequently overexpressed in various human cancers, making it an attractive
target for anticancer drug development. Several 3-cyanopyridine derivatives have been
identified as potent inhibitors of PIM-1 kinase, demonstrating significant cytotoxic effects
against cancer cells.

Click to download full resolution via product page

Quantitative Biological Activity Data
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The following tables summarize the in vitro cytotoxic activities of several 3-cyanopyridine

derivatives against various human cancer cell lines.

Table 1: Cytotoxic Activity of 2-oxo-3-cyanopyridine Derivatives

Compound Target Cell Line ICs0 (M) Reference
5c PC-3 (Prostate) ~half of 5-FU [7]
MDA-MB-231 (Breast) ~half of 5-FU [7]

HepG2 (Liver) ~half of 5-FU [7]

5o PC.-3 (Prostate) ~2Xx more active than 7

5-FU
MDAMB-231 (Breast)y = more active 7]
than 5-FU

HepG2 (Liver) comparable to 5-FU [7]

90 Huh7 (Liver) 2.4 [4]

U251 (Glioma) 17.5 [4]

A375 (Melanoma) 7.2 [4]

Table 2: Cytotoxic Activity of 2-amino-3-cyanopyridine Derivatives

Compound Target Cell Line ICs0 (M) Reference
10n Huh7 (Liver) 5.9 [4]

U251 (Glioma) 6.0 [4]

A375 (Melanoma) 7.2 [4]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

e Human cancer cell lines (e.g., MCF-7, HepG2)
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e RPMI-1640 medium

o Fetal bovine serum (FBS)

 Penicillin-Streptomycin solution

e Trypsin-EDTA

e 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
¢ Dimethyl sulfoxide (DMSOQO)

o 96-well plates

Procedure:

e Culture the cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1%
penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO-.

e Seed the cells in 96-well plates at a density of 1 x 10* cells/well and incubate for 24 hours.

o Treat the cells with various concentrations of the test compounds (dissolved in DMSO) and
incubate for 48 hours.

e Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4
hours.

¢ Remove the medium and add 150 pL of DMSO to each well to dissolve the formazan
crystals.

e Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability and determine the I1Cso value (the concentration of
the compound that causes 50% inhibition of cell growth).

Applications in Materials Science
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While the primary focus of research on 2,6-dihydroxy-3-cyanopyridine has been in the
pharmaceutical sector, its unique electronic and structural properties also make it a candidate
for applications in materials science. The cyanopyridine moiety is known to be a useful
component in the design of functional materials, including those with interesting optical and
electronic properties. Further exploration in this area could lead to the development of novel
organic materials for various applications.

Experimental Workflow

The development of new bioactive compounds from 2,6-dihydroxy-3-cyanopyridine typically
follows a structured workflow, from initial synthesis to biological evaluation.
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Conclusion

2,6-Dihydroxy-3-cyanopyridine is a highly valuable and versatile heterocyclic building block
with significant potential in both medicinal chemistry and materials science. Its straightforward
synthesis, rich reactivity, and the demonstrated biological activity of its derivatives make it a
compound of great interest for further research and development. The ability of its derivatives
to target key cancer-related pathways, such as those involving Survivin and PIM-1 kinase,
underscores its importance in the quest for new and effective therapeutic agents. Future
investigations into the diverse chemical space accessible from this scaffold are likely to
uncover novel compounds with a wide range of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dihydroxy-3-cyanopyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dihydroxy-3-cyanopyridine
https://en.wikipedia.org/wiki/2,6-Dihydroxypyridine
https://pubs.acs.org/doi/suppl/10.1021/acs.jafc.9b06155/suppl_file/jf9b06155_si_001.pdf
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WDJ8G2R9N
https://www.pipzine-chem.com/products/pyridine/2-6-dihydroxy-5-fluoro-3-cyno-pyridine.html
https://www.pipzine-chem.com/products/pyridine/2-6-dihydroxy-5-fluoro-3-cyno-pyridine.html
https://pubchem.ncbi.nlm.nih.gov/compound/819994
https://pubchem.ncbi.nlm.nih.gov/compound/819994
https://www.benchchem.com/product/b1208358#2-6-dihydroxy-3-cyanopyridine-as-a-heterocyclic-building-block
https://www.benchchem.com/product/b1208358#2-6-dihydroxy-3-cyanopyridine-as-a-heterocyclic-building-block
https://www.benchchem.com/product/b1208358#2-6-dihydroxy-3-cyanopyridine-as-a-heterocyclic-building-block
https://www.benchchem.com/product/b1208358#2-6-dihydroxy-3-cyanopyridine-as-a-heterocyclic-building-block
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1208358?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

